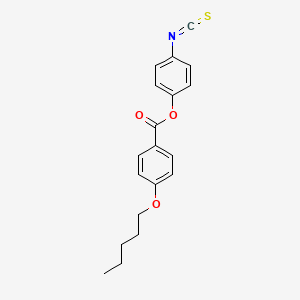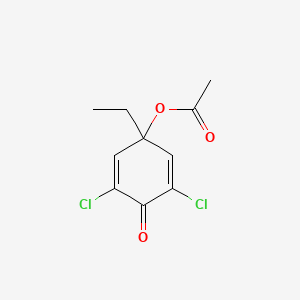
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is a chemical compound characterized by its unique structure, which includes two chlorine atoms, an ethyl group, and an acetate group attached to a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate typically involves the chlorination of 1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like trifluoromethanesulfonic acid (CF₃SO₃H) are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
科学的研究の応用
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can disrupt cellular processes, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl butanoate: Similar structure but with a butanoate group instead of an acetate group.
3,5-Dibromo-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate: Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
3,5-Dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
61305-85-9 |
|---|---|
分子式 |
C10H10Cl2O3 |
分子量 |
249.09 g/mol |
IUPAC名 |
(3,5-dichloro-1-ethyl-4-oxocyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-10(15-6(2)13)4-7(11)9(14)8(12)5-10/h4-5H,3H2,1-2H3 |
InChIキー |
MRKDHCRJYLPXTP-UHFFFAOYSA-N |
正規SMILES |
CCC1(C=C(C(=O)C(=C1)Cl)Cl)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


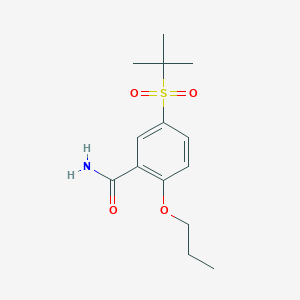

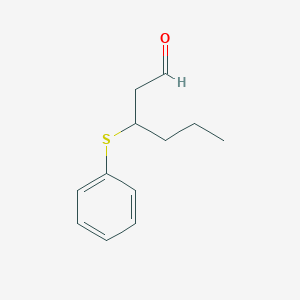
![Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-](/img/structure/B14586542.png)

![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
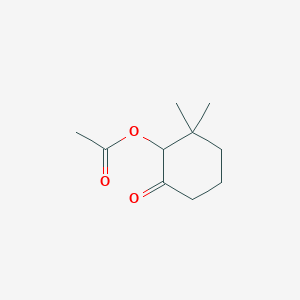
![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

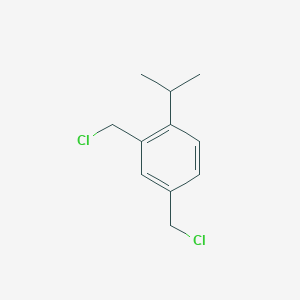
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
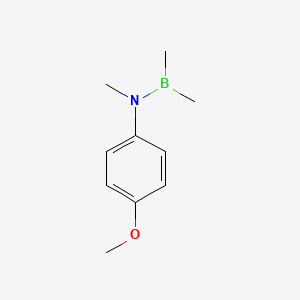
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
